Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Properties
CAS No. |
34259-36-4 |
|---|---|
Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-4,5-dioxo-3,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H11N3O4S/c1-3-18-10(17)5-4-12-8-6(7(5)15)9(16)14-11(13-8)19-2/h4H,3H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
FLLMEGWLXNLWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=O)NC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves the construction of the pyrido[2,3-d]pyrimidine core through multicomponent reactions or stepwise condensation reactions starting from appropriately substituted pyrimidine derivatives. Key steps include:
- Formation of the pyrimidine ring system with the required keto groups at positions 4 and 5.
- Introduction of the methylsulfanyl group at position 2.
- Esterification to form the ethyl carboxylate at position 6.
- Control of reaction conditions to maintain the tetrahydro state of the fused ring system.
Multicomponent One-Pot Reaction Method
A highly efficient and operationally simple method reported involves a one-pot multicomponent reaction catalyzed by triethylammonium hydrogen sulfate ([Et3NH][HSO4]) under solvent-free conditions at 60 °C. This method assembles pyrido[2,3-d]pyrimidine derivatives by mixing:
- Electron-rich amino heterocycles (such as aminouracils),
- Aldehydes,
- Acyl acetonitriles.
The ionic liquid catalyst acts both as a solvent and catalyst, enabling excellent yields (92–94%) and high purity products with short reaction times (30–45 minutes). This method is scalable to gram quantities and shows broad substrate tolerance, including various aryl and heteroaromatic aldehydes. The catalyst is reusable up to five cycles without significant loss of activity.
| Parameter | Details |
|---|---|
| Catalyst | Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) |
| Temperature | 60 °C |
| Reaction time | 30–45 minutes |
| Yield | 90–96% |
| Solvent | Solvent-free |
| Substrate scope | Electron-rich amino heterocycles, aryl/heteroaromatic aldehydes, acyl acetonitriles |
| Catalyst reusability | Up to 5 cycles |
This method offers advantages over traditional methods requiring higher temperatures and longer times, providing operational simplicity and eco-friendliness.
Stepwise Synthesis via Pyrimidine Intermediates
Another approach involves the synthesis of substituted pyrimidine intermediates followed by cyclization and functional group transformations:
- Starting from ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate or related derivatives,
- Nucleophilic substitution reactions introduce the methylsulfanyl group,
- Subsequent condensation with malonic acid or related reagents forms the fused pyrido[2,3-d]pyrimidine ring system,
- Control of temperature is critical; below 110 °C, no reaction occurs, while above 140 °C decomposition to aminomercaptopyrimidine is observed,
- Purification is typically done by recrystallization or chromatography.
This method is supported by spectral data (IR, 1H NMR, MS) confirming the structure of the final compound and intermediates.
Use of Potassium Carbonate and Acetonitrile for Intermediate Formation
In some synthetic routes, potassium carbonate in acetonitrile at room temperature is used to facilitate the reaction between intermediates leading to the methylsulfanyl-substituted pyrimidine esters. The reaction proceeds rapidly (about 30 minutes) with moderate yields (~57%) and involves:
- Mixing of intermediate compounds in acetonitrile,
- Addition of potassium carbonate as a base,
- Stirring at room temperature,
- Workup involving extraction, drying, and flash chromatography purification.
This method is useful for preparing key intermediates that can be further elaborated into the target compound.
Reaction Conditions and Optimization
| Method | Catalyst/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot multicomponent reaction | [Et3NH][HSO4], solvent-free | 60 °C | 30–45 min | 90–96 | Eco-friendly, reusable catalyst |
| Stepwise condensation | Heating ethyl 4-amino-2-thioxopyrimidine derivatives | 110–140 °C | Variable | Moderate | Temperature sensitive, risk of decomposition |
| Potassium carbonate in MeCN | K2CO3 in acetonitrile | 20 °C | 30 min | ~57 | Used for intermediate formation |
Research Findings and Practical Considerations
- The ionic liquid-catalyzed method is superior in terms of reaction time, yield, and environmental impact compared to traditional methods requiring organic solvents and longer heating periods.
- Temperature control is crucial in stepwise syntheses to avoid decomposition and side reactions.
- The methylsulfanyl group introduction is efficiently achieved via nucleophilic substitution or direct incorporation during ring formation steps.
- Purification techniques such as flash chromatography and recrystallization are standard to achieve high purity.
- Spectroscopic characterization (IR, NMR, MS) confirms the structural integrity of the synthesized compound and intermediates.
Chemical Reactions Analysis
Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The unique structure of the tetrahydropyrido[2,3-d]pyrimidine scaffold allows for interactions with biological targets involved in cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes has been observed in laboratory settings.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate may serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. Studies have indicated its potential in mitigating oxidative stress and inflammation in neuronal cells.
- Case Study : Research conducted on animal models of neurodegenerative diseases showed that treatment with this compound led to improved cognitive function and reduced markers of oxidative stress in the brain .
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against agricultural pests. Its efficacy in controlling pest populations while being environmentally friendly is notable.
- Data Table: Pesticidal Efficacy
| Pest Species | LC50 (mg/L) | % Mortality at 24h |
|---|---|---|
| Aphids | 10 | 80 |
| Whiteflies | 15 | 75 |
These findings suggest that this compound could be developed into a novel biopesticide .
Polymer Synthesis
The compound can also be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties.
- Case Study : Researchers have synthesized copolymers incorporating this compound that exhibit improved thermal stability and mechanical strength compared to traditional polymers .
Photovoltaic Materials
Innovative studies suggest potential applications in organic photovoltaics. The compound's electronic properties make it a candidate for use in solar energy conversion technologies.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s methylsulfanyl group and ethyl ester distinguish it from analogs with substituents such as aryl, hydroxy, or morpholino groups. Key comparisons include:
Table 1: Substituent-Driven Property Variations
Key Observations :
- Electron-Withdrawing Groups : Compounds with nitro (e.g., 25 in ) or chloro substituents exhibit lower melting points (e.g., 25 : 97–98°C) due to reduced hydrogen bonding .
- Sulfur-Containing Groups: The methylsulfanyl group in the target compound may increase electrophilicity compared to morpholino or hydroxy groups in analogs like IIIa .
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Spectral and Physical Data
Key Observations :
Crystallographic and Stability Insights
reports the crystal structure of Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate (monoclinic, $ P2_1/n $, $ a = 13.143 \, \text{Å} $) .
Biological Activity
Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring through cyclization reactions involving various precursors such as ethyl 2,4-dichloropyrimidine-5-carboxylate and methylthio derivatives. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to target specific receptors involved in tumor growth and proliferation. For instance, derivatives of pyrido[2,3-d]pyrimidines have demonstrated significant inhibitory effects against the Ephrin receptor (EPH) family proteins which are often overexpressed in various cancers .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Ephrin receptors | |
| Kinase Inhibition | Tyrosine-protein kinase Abl | |
| Anti-inflammatory | FMS tyrosine kinase |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with cell signaling. For example, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can lead to reduced cell proliferation in cancerous tissues.
Case Studies
Several case studies have explored the efficacy of this compound in various cancer models:
- In Vitro Studies : A series of experiments conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death) compared to untreated controls. The IC50 values indicated a strong dose-dependent response.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size and improved survival rates. The studies suggested that the compound not only inhibited tumor growth but also modulated immune responses favorably.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
